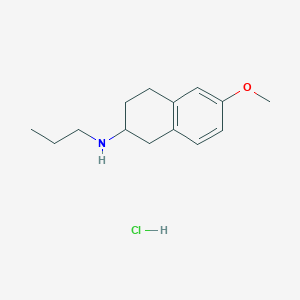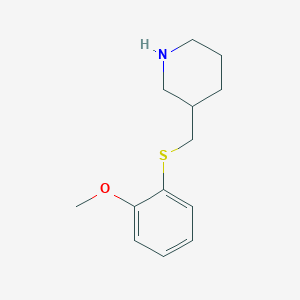
C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chlorine atom and a trifluoromethyl group attached to the biphenyl moiety, along with a methylamine group. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalystFinally, the methylamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent .
Analyse Chemischer Reaktionen
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the chlorine or trifluoromethyl groups with other functional groups.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific protein targets to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine can be compared with other biphenyl derivatives that have similar structures but different functional groups. Some similar compounds include:
(5-Chloro-4-fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)boronic acid: This compound has a boronic acid group instead of a methylamine group.
(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.
The uniqueness of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C14H11ClF3N |
|---|---|
Molekulargewicht |
285.69 g/mol |
IUPAC-Name |
[3-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2 |
InChI-Schlüssel |
ATVKUWGWAUKACS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092351.png)
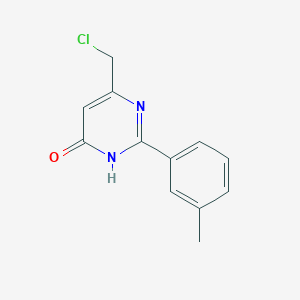
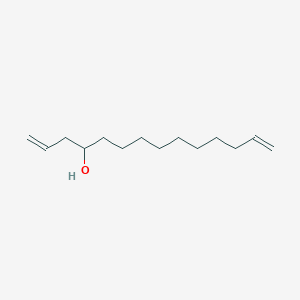
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
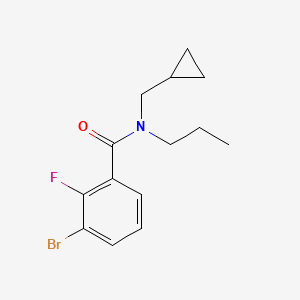
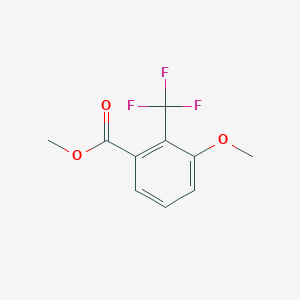
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
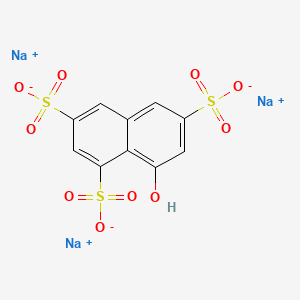
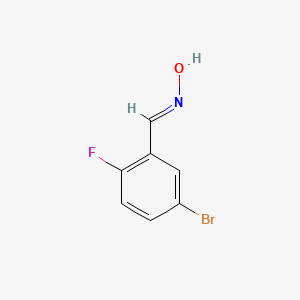
![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)


